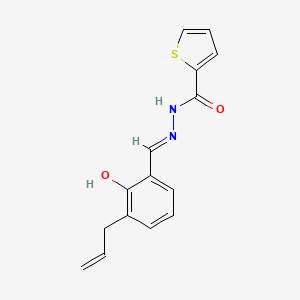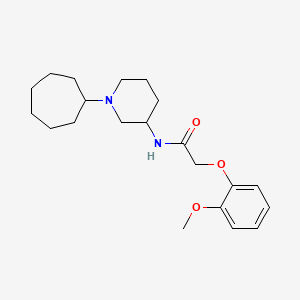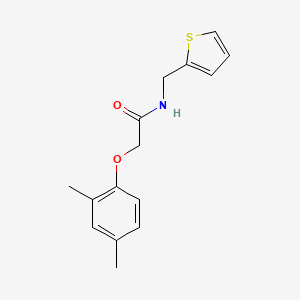
N'-(3-allyl-2-hydroxybenzylidene)-2-thiophenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-allyl-2-hydroxybenzylidene)-2-thiophenecarbohydrazide, also known as ATCH, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic properties. This compound belongs to the class of hydrazones and is structurally similar to curcumin, a natural compound found in turmeric that has anti-inflammatory and antioxidant properties.
Mecanismo De Acción
The mechanism of action of N'-(3-allyl-2-hydroxybenzylidene)-2-thiophenecarbohydrazide is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in inflammation and oxidative stress. This compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation. It also inhibits the production of reactive oxygen species (ROS) and increases the activity of antioxidant enzymes such as superoxide dismutase (SOD).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In addition to its anti-inflammatory and neuroprotective effects, this compound has been found to have anti-cancer properties. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been found to have anti-microbial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N'-(3-allyl-2-hydroxybenzylidene)-2-thiophenecarbohydrazide in lab experiments is its stability and solubility in various solvents. It is also relatively easy to synthesize and purify. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects. Another limitation is that its toxicity and side effects have not been fully evaluated.
Direcciones Futuras
There are several future directions for research on N'-(3-allyl-2-hydroxybenzylidene)-2-thiophenecarbohydrazide. One area of interest is its potential as a therapeutic agent for various inflammatory and neurodegenerative diseases. Further studies are needed to investigate its efficacy and safety in animal models and eventually in clinical trials. Another area of interest is its anti-cancer properties, and more studies are needed to investigate its potential as a cancer treatment. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand its effects and design more targeted experiments.
Métodos De Síntesis
The synthesis of N'-(3-allyl-2-hydroxybenzylidene)-2-thiophenecarbohydrazide involves the condensation of 3-allyl-2-hydroxybenzaldehyde and 2-thiophenecarbohydrazide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained after purification by recrystallization or column chromatography. The yield of this compound can vary depending on the reaction conditions, but it is typically around 60-70%.
Aplicaciones Científicas De Investigación
N'-(3-allyl-2-hydroxybenzylidene)-2-thiophenecarbohydrazide has been studied for its potential therapeutic properties in various scientific research applications. One of the main areas of interest is its anti-inflammatory activity. In a study conducted on rats with induced arthritis, this compound was found to reduce inflammation and joint damage by inhibiting the production of pro-inflammatory cytokines. Another study showed that this compound has neuroprotective effects and can improve cognitive function in mice with induced Alzheimer's disease.
Propiedades
IUPAC Name |
N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-2-5-11-6-3-7-12(14(11)18)10-16-17-15(19)13-8-4-9-20-13/h2-4,6-10,18H,1,5H2,(H,17,19)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQLPKASEWSXCN-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NNC(=O)C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/NC(=O)C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~,N~2~-diethyl-N~1~-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}glycinamide](/img/structure/B6052466.png)
![N-(2-chlorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6052476.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B6052479.png)
![3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B6052486.png)

![N-{[2-(4-chlorophenyl)-5-pyrimidinyl]methyl}-1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6052496.png)
![diethyl {amino[2-(4-fluorobenzylidene)hydrazino]methylene}malonate](/img/structure/B6052497.png)
![3-chloro-5-(4-fluorophenyl)-N-(2-furylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6052511.png)
![1-{4-[(allylamino)methyl]-2-methoxyphenoxy}-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6052519.png)
![1-(3-furoyl)-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B6052525.png)
![1-(4-methoxyphenoxy)-3-[(1,1,3,3-tetramethylbutyl)amino]-2-propanol hydrochloride](/img/structure/B6052535.png)
![2-(3-chlorobenzyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6052537.png)
![4-dibenzo[b,d]furan-4-yl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6052541.png)
